molecular formula C10H9Cl3INO B4808769 2,2,2-trichloro-N-(4-iodo-2,5-dimethylphenyl)acetamide

2,2,2-trichloro-N-(4-iodo-2,5-dimethylphenyl)acetamide

Cat. No.: B4808769
M. Wt: 392.4 g/mol
InChI Key: XBVZIVVACSAEOG-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(4-iodo-2,5-dimethylphenyl)acetamide is a chemical compound with the molecular formula C10H11Cl3INO It is characterized by the presence of trichloroacetamide and an iodinated aromatic ring with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(4-iodo-2,5-dimethylphenyl)acetamide typically involves the reaction of 4-iodo-2,5-dimethylaniline with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(4-iodo-2,5-dimethylphenyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the aromatic ring can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or other substituents.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction typically requires a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol.

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products Formed

    Substitution Products: Depending on the substituent introduced, various derivatives of the original compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of iodinated quinones or other oxidized derivatives.

    Hydrolysis Products: Hydrolysis yields trichloroacetic acid and 4-iodo-2,5-dimethylaniline.

Scientific Research Applications

2,2,2-Trichloro-N-(4-iodo-2,5-dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(4-iodo-2,5-dimethylphenyl)acetamide depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The trichloroacetamide moiety can form strong interactions with amino acid residues, while the iodinated aromatic ring may enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-iodo-4-methylphenyl)-2,2,2-trichloroacetamide
  • N-(4-iodo-2,3-dimethylphenyl)acetamide
  • N-(4-iodo-2,5-dimethylphenyl)acetamide

Uniqueness

2,2,2-Trichloro-N-(4-iodo-2,5-dimethylphenyl)acetamide is unique due to the combination of its trichloroacetamide and iodinated aromatic ring with two methyl groups. This structure imparts distinct chemical reactivity and binding properties, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

2,2,2-trichloro-N-(4-iodo-2,5-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl3INO/c1-5-4-8(6(2)3-7(5)14)15-9(16)10(11,12)13/h3-4H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVZIVVACSAEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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